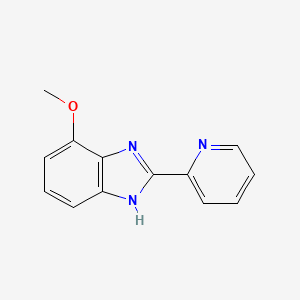
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CPPCA) is an organic compound with a molecular formula of C10H11ClN2O2. It is a member of the pyrazole family and is known for its various applications in the field of chemistry. CPPCA is commonly used in the synthesis of various drugs, as a reagent for the preparation of other compounds, and as an intermediate in the synthesis of other organic compounds. CPPCA has also been used as an inhibitor of cytochrome P450 enzymes and as an inhibitor of the enzyme monoamine oxidase.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of cytochrome P450 enzymes and monoamine oxidase. It is thought that the compound binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have not been extensively studied. However, some studies have shown that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes and monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of some bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is relatively inexpensive and easy to obtain. It is also very stable and can be stored for long periods of time. However, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for the use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. One potential application is in the development of new drugs. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as an inhibitor of cytochrome P450 enzymes, which could be useful in the development of new drugs. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used in the synthesis of various polymers and organic compounds, which could be useful for various applications. Finally, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase.
Métodos De Síntesis
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized by a variety of methods. One method involves the reaction of 2-chlorobenzaldehyde and ethyl propionate in the presence of potassium hydroxide. The reaction produces an intermediate which is then reacted with hydrazine hydrate to yield 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Another method involves the reaction of 2-chlorobenzaldehyde, ethyl propionate, and hydrazine hydrate in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in high yields.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used extensively in scientific research. It has been used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of various organic compounds, such as polyamides, polyurethanes, and polyesters. It has also been used in the synthesis of various polymers, such as polycarbonates, polyvinyl acetates, and polyvinyl alcohols.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGZPFNBLQUXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)

![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)







![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)